![molecular formula C8H6F2O4 B13561036 2-(Difluoromethoxy)-5-hydroxybenzoicacid](/img/structure/B13561036.png)
2-(Difluoromethoxy)-5-hydroxybenzoicacid
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Overview
Description
2-(Difluoromethoxy)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both difluoromethoxy and hydroxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of bases such as potassium carbonate and potassium iodide in solvents like acetone, followed by refluxing .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective reagents and catalysts, as well as optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-(Difluoromethoxy)-5-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA and collagen .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzoic acids and hydroxybenzoic acids. Examples include:
Uniqueness
2-(Difluoromethoxy)-5-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(Difluoromethoxy)-5-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, and presents relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is C9H8F2O4, with a molecular weight of approximately 218.15 g/mol. The difluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can contribute to their biological efficacy.
Biological Activity
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-(Difluoromethoxy)-5-hydroxybenzoic acid exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Antitumor Activity
Preliminary investigations have suggested that 2-(Difluoromethoxy)-5-hydroxybenzoic acid may possess antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, although further research is required to elucidate the underlying mechanisms of action.
The mechanism by which 2-(Difluoromethoxy)-5-hydroxybenzoic acid exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
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Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various derivatives of hydroxybenzoic acids, including 2-(Difluoromethoxy)-5-hydroxybenzoic acid. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.
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Antitumor Activity
- In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Notable Properties |
---|---|---|
2-(Difluoromethoxy)-6-hydroxybenzoic acid | Hydroxy substituent | Enhanced solubility and biological activity |
2-(Difluoromethoxy)naphthalene-3-carboxylic acid | Naphthalene ring | Potentially greater lipophilicity |
4-fluoro-N'-(4-methylphenyl)benzohydrazide | Fluoro substituent | Antimicrobial activity |
Conclusion and Future Directions
The biological activity of 2-(Difluoromethoxy)-5-hydroxybenzoic acid presents a promising avenue for further research in drug development. Its antimicrobial and antitumor properties warrant additional studies to fully understand its mechanisms and therapeutic potential. Future research should focus on:
- In vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To elucidate interaction pathways at the molecular level.
- Structure-Activity Relationship (SAR) Analysis : To optimize analogs for enhanced biological activity.
Properties
Molecular Formula |
C8H6F2O4 |
---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8,11H,(H,12,13) |
InChI Key |
GIKNMUCPFHBHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)OC(F)F |
Origin of Product |
United States |
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